
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is a unique fluorinated tricyclic compound Its structure is characterized by the presence of three fluorine atoms and a tricyclic framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of a tricyclic precursor using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of fluorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: A non-fluorinated analog with similar tricyclic structure but different reactivity and properties.
3,3,4,4-Tetrafluoro-tricyclo(4.2.1.0(2,5))non-7-ene: Another fluorinated tricyclic compound with different substitution pattern and reactivity.
3,3-Diethoxytricyclo[4.2.1.0(2,5)]nonane: A compound with ethoxy groups instead of fluorine, leading to different chemical behavior.
Uniqueness
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
102433-80-7 |
|---|---|
Molekularformel |
C9H9F3 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
3,4,4-trifluorotricyclo[4.2.1.02,5]non-2-ene |
InChI |
InChI=1S/C9H9F3/c10-8-6-4-1-2-5(3-4)7(6)9(8,11)12/h4-5,7H,1-3H2 |
InChI-Schlüssel |
QLYYIJDGWYWZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2=C(C3(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


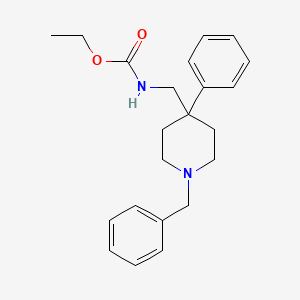
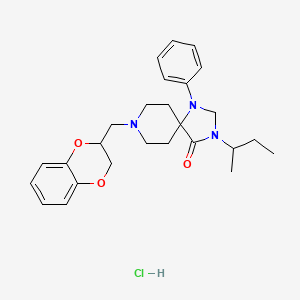



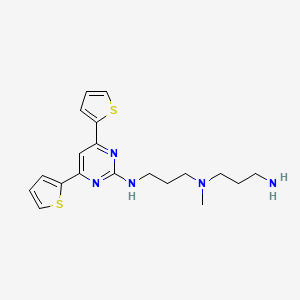
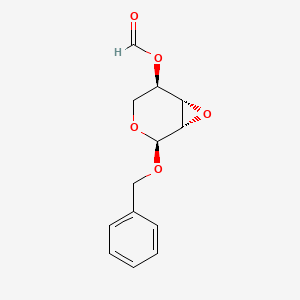
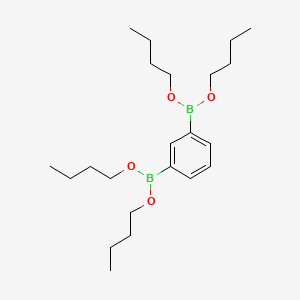
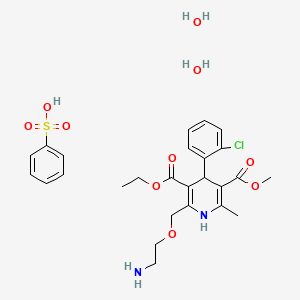
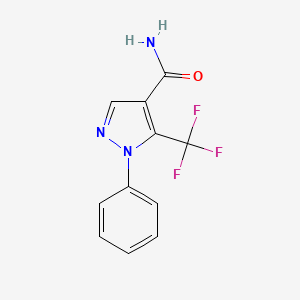
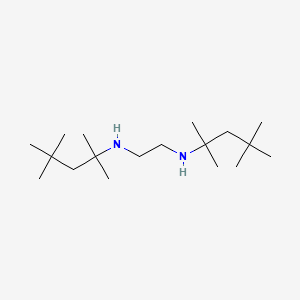
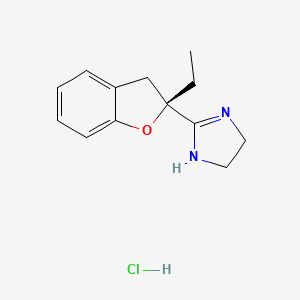
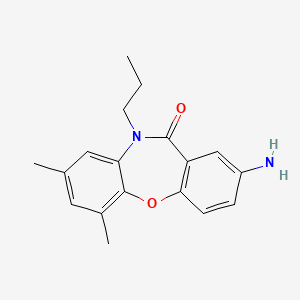
![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
